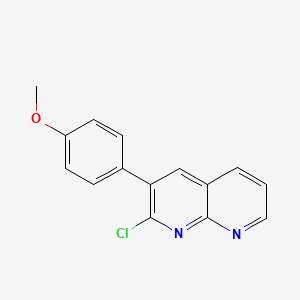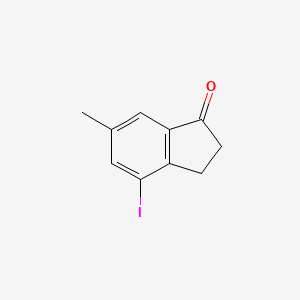![molecular formula C18H18O2 B11850078 3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran CAS No. 401901-68-6](/img/structure/B11850078.png)
3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropoxy-3-phenyl-1H-isochromene is a synthetic organic compound belonging to the isochromene family Isochromenes are known for their diverse biological activities and potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropoxy-3-phenyl-1H-isochromene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides. This metal-free process yields highly functionalized isochromanones under mild conditions .
Industrial Production Methods: Industrial production of 1-isopropoxy-3-phenyl-1H-isochromene may involve optimized versions of laboratory-scale synthetic routes. The focus is on achieving high yields and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles are often employed to scale up production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropoxy-3-phenyl-1H-isochromene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: This reaction can replace the isopropoxy or phenyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents or nucleophiles under appropriate conditions facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-hydroxy-3-phenyl-1H-isochromene, while reduction could produce 1-isopropoxy-3-phenyl-1H-isochromane .
Applications De Recherche Scientifique
1-Isopropoxy-3-phenyl-1H-isochromene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mécanisme D'action
The mechanism by which 1-isopropoxy-3-phenyl-1H-isochromene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antiplatelet activity involves the inhibition of cyclooxygenase-1 (COX-1) enzyme and arachidonic acid-induced platelet aggregation .
Comparaison Avec Des Composés Similaires
3-Phenyl-1H-isochromen-1-one: Known for its antioxidant and antiplatelet activities.
1H-2-benzopyran-1-one: Explored for its broad range of pharmacological activities.
Uniqueness: Its synthesis and reactivity patterns differ from those of similar compounds, making it a valuable subject of study in various research fields .
Propriétés
Numéro CAS |
401901-68-6 |
|---|---|
Formule moléculaire |
C18H18O2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
3-phenyl-1-propan-2-yloxy-1H-isochromene |
InChI |
InChI=1S/C18H18O2/c1-13(2)19-18-16-11-7-6-10-15(16)12-17(20-18)14-8-4-3-5-9-14/h3-13,18H,1-2H3 |
Clé InChI |
GTEMRRGVXUUCPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1C2=CC=CC=C2C=C(O1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)




![Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11850101.png)
